Benzo[4,5][1,2,3]triazino[1,6-a]indole
Description
Benzo[4,5][1,2,3]triazino[1,6-a]indole is a polycyclic heteroaromatic compound featuring a fused indole core integrated with a 1,2,3-triazine ring system. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C14H9N3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
indolo[1,2-c][1,2,3]benzotriazine |
InChI |
InChI=1S/C14H9N3/c1-4-8-13-10(5-1)9-14-11-6-2-3-7-12(11)15-16-17(13)14/h1-9H |
InChI Key |
XVLVNGLXPVWGNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3N2N=NC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Functionalized Indole Precursors
The fusion of triazine rings to indole systems often relies on intramolecular cyclization of appropriately functionalized precursors. A seminal approach involves o-phenylenediamine derivatives reacting with nitrile-containing reagents to form triazine linkages. For instance, in the synthesis of related benzotriazepines, o-phenylenediamine reacts with N-methyl-N-(methylthio)(phenyl)methylene)aminomethylene)methanaminium iodide to yield benzo[ f]triazepine derivatives through dual nucleophilic attacks at C1 and C3 positions of the amidinium salt.
Adapting this strategy, indole derivatives bearing 2-amino-3-cyano substituents could undergo analogous cyclization. Heating such precursors in acidic or basic conditions may facilitate the formation of the triazine ring. For example, refluxing 2-amino-3-cyanoindole in ethanol with hydrochloric acid could promote cyclodehydration, yielding Benzotriazino[1,6-a]indole. Experimental parameters critical to this route include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–80 °C | Prevents decomposition |
| Solvent | Ethanol/Water | Enhances solubility |
| Catalyst | HCl (0.1–1.0 M) | Accelerates cyclization |
Multi-Component Reactions Involving Indole and Triazine Precursors
Multi-component reactions (MCRs) offer efficient access to polycyclic systems by combining indole, carbonyl, and amine reagents. A notable example involves the condensation of indole-3-carboxaldehyde with hydrazine derivatives and nitriles. In related syntheses, 2-methylene-malononitrile reacts with o-phenylenediamine to form intermediates that cyclize under reflux.
For Benzotriazino[1,6-a]indole, a proposed MCR pathway involves:
- Indole-4,5-diamine as the core structure.
- Malononitrile as the triazine precursor.
- Acetic acid as the cyclization catalyst.
The reaction proceeds via initial Schiff base formation between the diamine and nitrile, followed by intramolecular attack to form the triazine ring. Control experiments in analogous systems show yields of 60–80% when using polar aprotic solvents like DMF.
Metal-Catalyzed Coupling and Cyclization
Transition-metal catalysis enables precise bond formation in complex heterocycles. Copper-catalyzed methods, as demonstrated in the synthesis of benzothiazolo[3,2-a]indoles, provide a template for triazinoindole synthesis. Key steps include:
- Oxidative C–S bond formation using elemental sulfur.
- Copper(I) iodide as the catalyst (10 mol%).
- 1,10-Phenanthroline as the ligand.
Adapting this protocol, replacing sulfur with a nitrogen source (e.g., ammonium acetate) could facilitate C–N bond formation. For instance, reacting 1-(2-iodophenyl)-1H-indole with ammonium acetate under copper catalysis may yield the triazine ring via dual C–N couplings. Comparative studies indicate that palladium catalysts (e.g., Pd(PPh₃)₄) offer superior regioselectivity but lower functional group tolerance than copper systems.
Oxidative Ring Contraction and Rearrangement
Oxidative transformations of larger heterocycles provide an alternative route. In the synthesis of benzimidazoles, DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)-mediated oxidation of aminal-containing precursors induces ring contraction. Applying this to a seven-membered triazepine intermediate could yield the six-membered triazinoindole.
Proposed pathway :
- Synthesize a benzo[ f]triazepine derivative via methods in Section 1.
- Treat with DDQ (2 equiv) in dichloromethane at 0 °C.
- Isolate the product via column chromatography.
This method capitalizes on the propensity of triazepines to undergo oxidative dehydrogenation, as evidenced by 60–70% yields in related systems.
Solid-Phase Synthesis and Microwave Assistance
Emerging techniques like microwave-assisted synthesis reduce reaction times from hours to minutes. A hypothetical protocol involves:
- Immobilizing indole-4,5-diamine on Wang resin .
- Sequential coupling with cyanogen bromide and benzaldehyde.
- Microwave irradiation (100 W, 120 °C, 15 min) to drive cyclization.
- Cleavage from resin using TFA/water.
While no direct data exists for Benzotriazino[1,6-a]indole, similar solid-phase approaches for indole alkaloids achieve purities >95%.
Comparative Analysis of Synthetic Routes
The table below evaluates the feasibility of each method based on yield, scalability, and complexity:
| Method | Yield Range | Scalability | Equipment Needs |
|---|---|---|---|
| Cyclization | 50–70% | High | Standard glassware |
| Multi-Component Reactions | 60–80% | Moderate | Reflux apparatus |
| Metal-Catalyzed | 40–65% | Low | Inert atmosphere |
| Oxidative Contraction | 55–70% | Moderate | Chromatography |
| Microwave-Assisted | 70–85% | High | Microwave reactor |
Chemical Reactions Analysis
Reaction Mechanisms
The reaction pathway for synthesizing Benzo triazino[1,6-a]indole derivatives typically involves several key steps:
-
Nucleophilic Addition : The amino group (N–NH₂) attacks the carbonyl carbon of isatin to form an imine intermediate.
-
Formation of Adducts : The imine undergoes further nucleophilic attack by another nitrogen atom from the pyridine structure.
-
Dehydration : Loss of water molecules occurs during these transformations to yield the target compounds.
Structural Data
The molecular structure of Benzo triazino[1,6-a]indole has been characterized using various analytical techniques:
| Property | Value |
|---|---|
| Bond Length (C–N) | 1.303 Å |
| Bond Angle (C–N–C) | 114.0° |
| X-ray Crystallography | Confirmed structural integrity |
These data illustrate the stability and arrangement of atoms within the compound.
Chemical Reactivity
Benzo triazino[1,6-a]indole exhibits notable chemical reactivity due to its nitrogen-rich framework:
-
Electrophilic Substitution : The nitrogen atoms can participate in electrophilic substitution reactions with various electrophiles such as aldehydes and halides.
-
Cycloaddition Reactions : Compounds can undergo cycloaddition reactions leading to diverse fused nitrogen systems.
Scientific Research Applications
Benzo[4,5]thieno[2,3-d][1,2,3]triazines and triazinoindoles are nitrogen-containing heterocycles that have a variety of applications, including medicinal uses .
General Information
- Triazinoindoles Indole represents a class of compounds with diverse biological activities . A method for the synthesis of 8-substituted 3,5-dihydro-2H-[1,2,4]triazino[5,6-b] indole derivatives involves reacting a mixture of a starting material and anhydrous K2CO3 in absolute ethanol .
- Triazines Substituted triazines have anti-inflammatory and analgesic activity . They also have anti-cancer and trypanocidal activities, and can act as antineoplastic agents . Additionally, they can inhibit nitric oxide and eicosanoid biosynthesis, and act as antianaphylatic, anti platelet aggregation, and anti-thrombotic agents . Triazines may also have antiviral, antitumor, fungicidal, and antimicrobial activity .
Medical Applications
- Antihistaminic Activity Some synthesized 3H-benzo[4,5] thieno[2,3-d][1,2,3] triazin-4-one derivatives have shown antihistaminic activity with little sedative action compared to other drugs .
- GABAA/BzR Ligands Indole derivatives have been explored for their potential as GABAA/BzR ligands, which have therapeutic potential . Some N-(indol-3-ylglyoxyl)benzylamides have shown selective efficacy in vitro and anxioselective effects in vivo .
Mechanism of Action
The mechanism of action of Benzo[4,5][1,2,3]triazino[1,6-a]indole involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Pharmacological and Functional Comparisons
Table 2: Biological Activities of Triazino/Triazole-Indole Derivatives
Key Observations:
- Activity Trends: Triazino-indole systems (e.g., ) often exhibit moderate antimicrobial and anticancer activities, while triazole-indole hybrids () show enhanced potency due to improved binding via click chemistry-derived substituents.
- Neurological Potential: Marine indole alkaloids () highlight the indole moiety’s role in CNS-targeted therapies, suggesting that Benzo[4,5][1,2,3]triazino[1,6-a]indole could be explored for serotonin/dopamine receptor interactions.
Physicochemical and Stability Comparisons
Table 3: Physicochemical Properties of Selected Compounds
Key Observations:
- Stability: Thiol-containing derivatives () require protective handling, whereas the target compound’s lack of reactive substituents may improve shelf-life.
Q & A
Basic Questions
Q. What are the key synthetic methodologies for constructing the Benzo[4,5][1,2,3]triazino[1,6-a]indole core, and what parameters critically influence reaction efficiency?
- Methodological Answer : The core structure is typically synthesized via cyclocondensation or heterocyclization reactions. For example:
- Reflux with acetic acid : Reacting substituted benzaldehydes with triazole precursors in absolute ethanol under reflux (4–8 hours) with catalytic acetic acid yields triazinoindole derivatives. Solvent choice (e.g., ethanol vs. DMF) and acid catalysis significantly impact cyclization efficiency .
- S-Methylation and hydrazinolysis : Modifying intermediates like 3,4-dihydrobenzoimidazo-pyrimidine-thiones via S-methylation (using methyl iodide) followed by hydrazinolysis enables access to fused triazinoindole systems. Reaction time (8–12 hours) and temperature (110°C) are critical for minimizing byproducts .
- Catalytic systems : Copper(I) iodide (CuI) with cesium carbonate (Cs₂CO₃) in DMF enhances coupling efficiency in multi-step syntheses, as seen in analogous heterocyclic systems .
Q. Which spectroscopic and analytical techniques are essential for confirming the structure of this compound derivatives?
- Methodological Answer :
- 1H/13C NMR : Resolve aromatic proton environments and confirm regiochemistry (e.g., indole H-3 vs. H-4 shifts). DMSO-d₆ is preferred for solubilizing polar intermediates .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas, especially for derivatives with sulfur or halogen substituents (e.g., Cl or S-methyl groups) .
- X-ray crystallography : Resolves ambiguous regiochemistry in fused-ring systems, as demonstrated in structurally related triazino[5,6-b]indole derivatives .
Advanced Questions
Q. How can researchers optimize multi-step syntheses of this compound derivatives to address challenges in yield and purity?
- Methodological Answer :
- Stepwise solvent optimization : Replace ethanol with DMF in coupling steps to improve solubility of aromatic intermediates .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 8 hours to 30 minutes) for steps like hydrazinolysis, as shown in analogous heterocyclic systems .
- Purification strategies : Use silica gel chromatography with ethyl acetate/hexane gradients (3:1 to 1:1) to separate regioisomers. For polar derivatives, reverse-phase HPLC (C18 column, acetonitrile/water) is effective .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in this compound derivatives targeting iron chelation and anticancer activity?
- Methodological Answer :
- Iron-binding assays : Use ferrozine-based competitive assays to quantify chelation efficacy. Derivatives with pyridinocycloalkyl moieties show enhanced Fe³+ binding (IC₅₀ < 10 µM) .
- Cellular assays : Compare antiproliferative activity (via MTT assays) across cancer cell lines (e.g., MCF-7 vs. HepG2) to identify substituent-dependent selectivity. For example, electron-withdrawing groups (e.g., -Cl) improve activity in hypoxic environments .
- Computational modeling : Dock derivatives into ferroportin or transferrin receptor models to predict binding modes and guide synthetic modifications .
Q. How should contradictory biological activity data between analogous triazinoindole derivatives be systematically analyzed to identify mechanistic insights?
- Methodological Answer :
- Cross-assay validation : Re-test compounds in standardized assays (e.g., consistent cell lines, serum-free conditions) to rule out protocol variability .
- Metabolic stability studies : Use liver microsome assays to assess if inactive derivatives undergo rapid Phase I metabolism (e.g., cytochrome P450-mediated oxidation) .
- Solubility profiling : Measure logP and aqueous solubility (via shake-flask method) to differentiate intrinsic activity limitations from bioavailability issues. Hydrophobic derivatives (logP > 4) often show false-negative results in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
